
2-(2,6-Dichloropyridin-4-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dichloropyridin-4-YL)ethan-1-amine is a chemical compound with the molecular formula C7H8Cl2N2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloropyridin-4-YL)ethan-1-amine typically involves the chlorination of pyridine derivatives followed by amination. One common method starts with the chlorination of 2,6-dichloropyridine, which is then subjected to nucleophilic substitution with an amine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and amination processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dichloropyridin-4-YL)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amine derivatives.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
2-(2,6-Dichloropyridin-4-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dichloropyridin-4-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain signaling pathways involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dichloropyridin-4-YL)ethan-1-amine: Similar in structure but with different chlorine positions.
1-(3,6-Dichloropyridin-2-YL)ethan-1-amine: Another derivative with different substitution patterns.
Uniqueness
2-(2,6-Dichloropyridin-4-YL)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H8Cl2N2 |
|---|---|
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
2-(2,6-dichloropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1-2,10H2 |
Clé InChI |
HNDZKTONOLJBAA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1Cl)Cl)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)

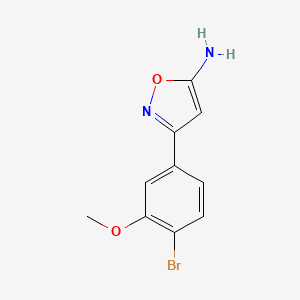

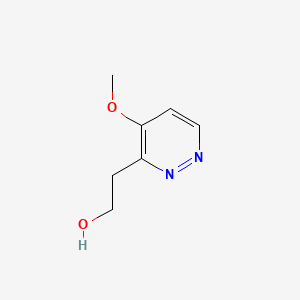
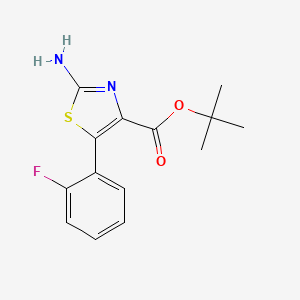
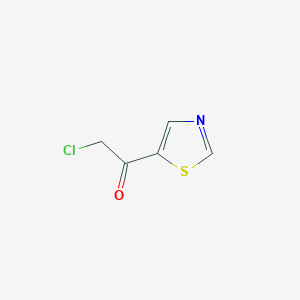
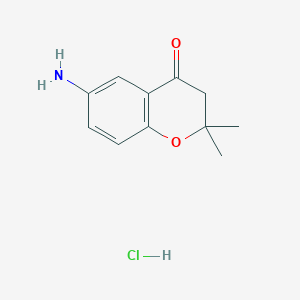
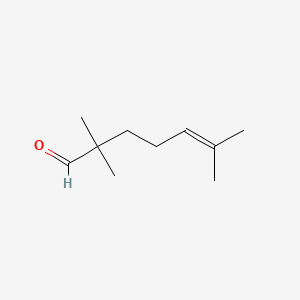
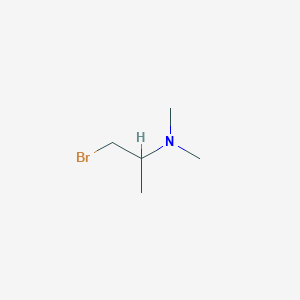
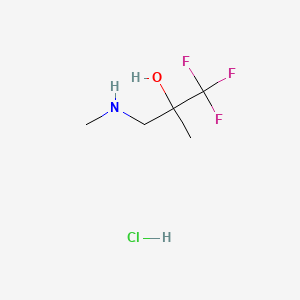
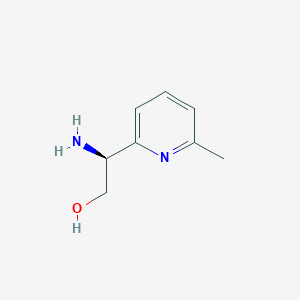
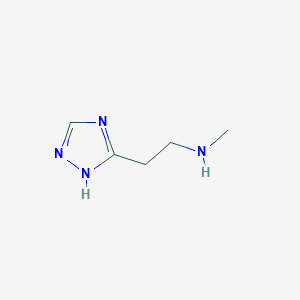
![5-Chloro-2-({[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole](/img/structure/B13559253.png)
